molecular formula C7H6BrF2NO B13920763 6-Bromo-3-(difluoromethoxy)-2-methylpyridine

6-Bromo-3-(difluoromethoxy)-2-methylpyridine

Cat. No.: B13920763
M. Wt: 238.03 g/mol
InChI Key: VQIFZBCHKDNPFT-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethoxy)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the 6th position, a difluoromethoxy group at the 3rd position, and a methyl group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the difluoromethoxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using difluoromethyl ether and a base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethoxy)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the difluoromethoxy group to a methoxy group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of 6-azido-3-(difluoromethoxy)-2-methylpyridine, 6-methoxy-3-(difluoromethoxy)-2-methylpyridine.

    Oxidation: Formation of 6-bromo-3-(difluoromethoxy)-2-pyridinecarboxylic acid, 6-bromo-3-(difluoromethoxy)-2-pyridinecarboxaldehyde.

    Reduction: Formation of 3-(difluoromethoxy)-2-methylpyridine, 6-bromo-3-methoxy-2-methylpyridine.

Scientific Research Applications

6-Bromo-3-(difluoromethoxy)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(difluoromethoxy)-2-fluoropyridine
  • 6-Bromo-3-(difluoromethoxy)-2-(trifluoromethyl)pyridine
  • 6-Bromo-3-formylchromone

Uniqueness

6-Bromo-3-(difluoromethoxy)-2-methylpyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets. The combination of bromine and difluoromethoxy groups makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

6-bromo-3-(difluoromethoxy)-2-methylpyridine

InChI

InChI=1S/C7H6BrF2NO/c1-4-5(12-7(9)10)2-3-6(8)11-4/h2-3,7H,1H3

InChI Key

VQIFZBCHKDNPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)OC(F)F

Origin of Product

United States

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